molecular formula C22H23NO4 B12979355 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid

Cat. No.: B12979355
M. Wt: 365.4 g/mol
InChI Key: BIBUVYMHHDCLQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid is a synthetic organic compound commonly used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in the protection of amine groups during peptide synthesis. This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in the field of organic chemistry.

Preparation Methods

The synthesis of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid typically involves the following steps:

    Fmoc Protection: The starting material, 5-methylpiperidine-2-carboxylic acid, is reacted with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the Fmoc-protected intermediate.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including the use of automated peptide synthesizers and large-scale purification methods to ensure high yield and purity.

Chemical Reactions Analysis

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide. This reaction yields the free amine, which can then participate in further coupling reactions.

    Coupling Reactions: The free amine can react with carboxylic acids or activated esters to form peptide bonds. Common reagents used in these reactions include carbodiimides and hydroxybenzotriazole.

    Substitution Reactions:

Scientific Research Applications

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid has several scientific research applications:

    Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, serving as a protecting group for amine functionalities.

    Medicinal Chemistry: The compound is utilized in the development of peptide-based drugs and therapeutic agents.

    Bioconjugation: It is employed in the conjugation of peptides to various biomolecules, such as antibodies and enzymes, for use in diagnostic and therapeutic applications.

    Material Science: The compound is used in the synthesis of peptide-based materials with unique properties, such as hydrogels and nanomaterials.

Mechanism of Action

The primary mechanism of action of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid involves the protection and deprotection of amine groups during peptide synthesis. The Fmoc group is introduced to protect the amine functionality, preventing unwanted side reactions. During peptide elongation, the Fmoc group is selectively removed under basic conditions, allowing for the coupling of amino acids to form peptide bonds. This process is repeated iteratively to synthesize the desired peptide sequence.

Comparison with Similar Compounds

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-methylpiperidine-2-carboxylic acid can be compared with other Fmoc-protected amino acids and derivatives:

    1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-pyrrolidine-2-carboxylic acid: Similar in structure, but with a pyrrolidine ring instead of a piperidine ring.

    1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-cyclobutanecarboxylic acid: Contains a cyclobutane ring, offering different steric and electronic properties.

    1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-amino acids: A broad class of compounds used in peptide synthesis, each with unique side chains that influence reactivity and properties.

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability, making it a valuable tool in the synthesis of complex peptides and proteins.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methylpiperidine-2-carboxylic acid

InChI

InChI=1S/C22H23NO4/c1-14-10-11-20(21(24)25)23(12-14)22(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,24,25)

InChI Key

BIBUVYMHHDCLQD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.